molecular formula C6H7NO2S B074990 (S)-2-Amino-2-(thiophen-3-yl)acetic acid

(S)-2-Amino-2-(thiophen-3-yl)acetic acid

Cat. No. B074990
M. Wt: 157.19 g/mol
InChI Key: BVGBBSAQOQTNGF-YFKPBYRVSA-N
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Description

(S)-2-Amino-2-(thiophen-3-yl)acetic acid, also known as thioproline, is a thiol-containing amino acid that has become increasingly popular in recent years due to its potential applications in scientific research. It is a chiral secondary amino acid with a thiophene ring attached to the carboxyl group. Thioproline is used as a reagent in organic synthesis and as a biomarker in biomedical research. It is also used as a precursor to other thiophenyl compounds and as a ligand in metal-catalyzed organic reactions. Thioproline has numerous applications in biochemistry and biophysics, including its role in protein folding, enzyme catalysis, and drug design.

Scientific Research Applications

  • Synthesis of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts : This study focuses on the synthesis and structural confirmation of novel salts of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids. These compounds were synthesized using a combination of organic, inorganic bases, and salts in alcoholic or aqueous media, and their structures were confirmed using modern physical-chemical methods. This research contributes to the development of new native drugs that could potentially compete with foreign ones (Safonov, Panasenko, & Knysh, 2017).

  • Investigation of esters of 2-((4-R-5-(thiophene-2-yl)-4H-1,2,4-triazoles-3-iltio)acetic acids : This study synthesized esters of 2-((4-R-5-(thiophene-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acids and explored their physical and chemical properties, acute toxicity, and their damaging effects on experimental animals. The findings suggest these compounds have analgesic, neuroleptic, diuretic, anti-inflammatory, and antimicrobial activities (Salionov, 2015).

  • DNA hybridization electrochemical sensor using conducting polymer : This research reports on the use of poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) for application in electrochemical hybridization sensors. The study provides a synthetic route for the compound used as a monomer in the conducting polymer sensor and demonstrates its potential in monitoring biological recognition through electrochemical signals (Cha et al., 2003).

  • Improved Synthesis of Clopidogrel Sulfate : The study describes an improved synthesis process for Clopidogrel sulfate, a medication used to prevent blood clots. The process involves using (S)-2-amino-2-(2-chlorophenyl)acetate and 2-(thiophen-2-yl)ethyl 4-methyl benzene sulfonate, highlighting the importance of thiophene derivatives in pharmaceutical synthesis (Hu Jia-peng, 2012).

  • Electrochromic properties of acetic acid modified polyterthiophene : This research investigates the solvent effects on the synthesis, characterization, and electrochromic properties of acetic acid modified polyterthiophene, demonstrating the potential applications of thiophene derivatives in electrochromic materials (Zhang et al., 2016).

Future Directions

Thiophene and its derivatives have attracted attention due to their varied biological and clinical applications . They are used in industrial chemistry and material science as corrosion inhibitors and have a prominent role in the advancement of organic semiconductors . Future research may focus on exploring these applications further.

properties

IUPAC Name

(2S)-2-amino-2-thiophen-3-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5H,7H2,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGBBSAQOQTNGF-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC=C1[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

0.3 g. of palladium/barium sulfate catalyst are added to a solution of 6 g. of DL-α-azido-3-thiopheneacetic acid in 40 ml. of ethanol and 40 ml. of 0.5N hydrochloric acid. Hydrogenation takes place at about 60 psig. after 2 hours. After filtration, the volume is concentrated to about 30 ml. When the pH is brought to 6.5 with ammonia, the amino acid separates as a white powder. After washing with ethanol/water and drying, 3.5 g. of the product, DL-α-amino-3-thiopheneacetic acid, are obtained; m.p. 283°-285°.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.